Thioproperazine

Vue d'ensemble

Description

Thioproperazine est un composé neuroleptique puissant appartenant au groupe des phénothiazines. Il est principalement utilisé comme agent antipsychotique pour le traitement de la schizophrénie aiguë et chronique, y compris les cas réfractaires aux neuroleptiques plus courants. De plus, la this compound est utilisée dans la prise en charge des syndromes maniaques .

Applications De Recherche Scientifique

Thioproperazine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of phenothiazine derivatives and their chemical properties.

Biology: this compound is employed in research on neurotransmitter pathways and receptor interactions.

Medicine: It is extensively studied for its antipsychotic properties and its efficacy in treating schizophrenia and manic syndromes.

Industry: this compound is used in the pharmaceutical industry for the development of antipsychotic medications

Mécanisme D'action

Target of Action

Thioproperazine is a potent neuroleptic with antipsychotic properties . It primarily targets the D2 dopamine receptor , a G-protein coupled receptor . This receptor plays a crucial role in the brain’s reward system and motor control .

Mode of Action

This compound acts as an antagonist on the D2 dopamine receptor . This means it binds to the receptor and blocks its activation, preventing the neurotransmitter dopamine from exerting its effects . This compound also has marked cataleptic and antiapomorphine activity . It is virtually without antiserotonin and hypotensive action and has no antihistaminic property .

Biochemical Pathways

By blocking the d2 dopamine receptor, this compound likely affects dopaminergic signaling pathways . These pathways play a role in a variety of physiological processes, including motor control, reward, and the release of various hormones .

Pharmacokinetics

Like other antipsychotic drugs, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

By blocking the D2 dopamine receptor, this compound can help to normalize dopamine activity in the brain . This can alleviate symptoms of conditions like schizophrenia and manic syndromes, which are thought to involve overactivity of dopaminergic signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain substances (e.g., other medications, food) can affect the absorption and metabolism of this compound . Additionally, individual factors such as age, genetics, liver function, and kidney function can also influence how the body processes and responds to this compound .

Analyse Biochimique

Biochemical Properties

Thioproperazine acts as an antagonist on different postsynaptic receptors . It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . The nature of these interactions is antagonistic, meaning that this compound blocks the action of these receptors .

Cellular Effects

This compound has a marked cataleptic and antiapomorphine activity associated with relatively slight sedative, hypothermic, and spasmolytic effects . It influences cell function by blocking various receptors, thereby altering cell signaling pathways and potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules, including enzymes and receptors . It acts as an antagonist, blocking the action of these molecules, which can lead to changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la thioproperazine implique plusieurs étapes clés :

Formation de thioéther : La réaction entre le 2-aminothiophénol et le 4-chloro-N,N-diméthyl-3-nitrobenzènesulfonamide forme le 4-(2-aminophényl)sulfanyl-N,N-diméthyl-3-nitrobenzènesulfonamide.

Réaction de Sandmeyer : Cet intermédiaire subit une réaction de Sandmeyer avec du bromure cuivreux pour donner le 4-[(2-bromophényl)thio]-N,N’-diméthyl-3-nitrobenzènesulfonamide.

Réduction de Bechamp : La réduction du groupe nitro donne le 3-amino-4-[(2-bromophényl)thio]-N,N-diméthylbenzènesulfonamide.

Réaction de Goldberg : Cette étape achève la formation du cycle phénothiazine, conduisant au N,N-diméthyl-10H-phénothiazine-2-sulfonamide.

Attachement de la chaîne latérale : La dernière étape implique la réaction avec la 1-(3-chloropropyl)-4-méthylpipérazine pour produire de la this compound.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs automatisés, un contrôle précis des conditions de réaction et des techniques de purification pour garantir un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La thioproperazine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Le groupe nitro dans les intermédiaires peut être réduit en amines.

Substitution : Les atomes d'halogène dans les intermédiaires peuvent être substitués par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le fer et l'acide chlorhydrique sont utilisés dans la réduction de Bechamp.

Substitution : Des réactifs comme le bromure cuivreux sont utilisés dans la réaction de Sandmeyer.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Amines.

Substitution : Dérivés bromés de la phénothiazine.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans l'étude des dérivés de la phénothiazine et de leurs propriétés chimiques.

Biologie : La this compound est utilisée dans la recherche sur les voies des neurotransmetteurs et les interactions avec les récepteurs.

Médecine : Elle est largement étudiée pour ses propriétés antipsychotiques et son efficacité dans le traitement de la schizophrénie et des syndromes maniaques.

Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour le développement de médicaments antipsychotiques

5. Mécanisme d'action

La this compound agit comme un antagoniste sur divers récepteurs postsynaptiques :

Récepteurs dopaminergiques : Elle bloque les sous-types D1, D2, D3 et D4, qui sont associés à ses propriétés antipsychotiques.

Récepteurs sérotoninergiques : Elle antagonise les récepteurs 5-HT1 et 5-HT2, contribuant à ses effets anxiolytiques, antidépresseurs et antiagressifs.

Récepteurs histaminergiques : Elle bloque les récepteurs H1, ce qui entraîne des effets sédatifs et antiémétiques.

Récepteurs alpha-adrénergiques : Elle antagonise les récepteurs alpha1 et alpha2, provoquant des effets hypotenseurs.

Récepteurs muscariniques : Elle bloque les récepteurs M1 et M2, entraînant des effets secondaires anticholinergiques

Comparaison Avec Des Composés Similaires

La thioproperazine est comparée à d'autres dérivés de la phénothiazine tels que :

Chlorpromazine : Contrairement à la this compound, la chlorpromazine possède des propriétés antihistaminiques et anti-sérotonine significatives.

Fluphénazine : La this compound a un effet cataleptique plus prononcé que la fluphénazine.

Perphénazine : La this compound présente des effets sédatifs et hypotenseurs moins importants que la perphénazine.

Unicité : La this compound est unique en raison de son activité cataleptique et antiapomorphine marquée, de ses effets sédatifs relativement faibles et de l'absence d'actions anti-sérotonine et hypotensives .

Propriétés

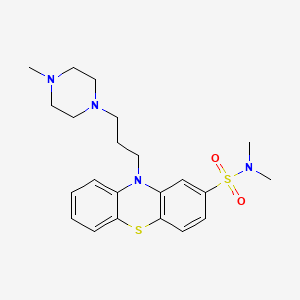

IUPAC Name |

N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2S2/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25/h4-5,7-10,17H,6,11-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCZNZBPPHOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023655 | |

| Record name | Thioproperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.69e-02 g/L | |

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Thioproperazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects). | |

| Record name | Thioproperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

316-81-4 | |

| Record name | Thioproperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioproperazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioproperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thioproperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioproperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPROPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ050AQ56X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Thioproperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thioproperazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of thioproperazine?

A1: this compound exerts its effects primarily by blocking dopamine receptors in the brain [, , , , ]. This action is believed to contribute to its antipsychotic effects.

Q2: How does this compound's dopamine receptor blockade differ from other phenothiazines?

A2: While this compound shares the dopamine receptor blocking action with other phenothiazines, it demonstrates a higher potency for inducing cataleptic states in animal models compared to chlorpromazine []. This suggests a potentially different binding affinity or selectivity profile for dopamine receptor subtypes.

Q3: Does this compound interact with other neurotransmitter systems in the brain?

A3: Research suggests that this compound might interact with other neurotransmitter systems besides dopamine. Studies indicate potential effects on acetylcholine levels in the striatum, similar to dopaminergic agonists []. It also shows interactions with gamma-aminobutyric acid (GABA) uptake in rat brain synaptosomes []. Moreover, research suggests its potential role in influencing prolactin and magnesium levels []. Further research is necessary to fully elucidate these interactions.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C23H31N3O2S2 and a molecular weight of 445.63 g/mol [, , ].

Q5: Are there spectroscopic techniques used to characterize this compound?

A5: Yes, several spectroscopic techniques have been employed in the characterization of this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of this compound and its metabolites, particularly regarding the position of N-oxidation on the piperazine ring [].

- Fluorescence Spectroscopy: Utilized to study the binding of this compound to proteins like myosin B, offering insights into potential structural changes and interactions [].

- Mass Spectrometry: Employed to analyze the fragmentation patterns of this compound and its derivatives, providing valuable information for structural elucidation and stability studies [].

- UV-Spectrophotometry: A standard technique for the quantification of this compound in pharmaceutical formulations, often used in comparative studies with other analytical methods [, ].

Q6: What is being done to improve the stability of this compound formulations?

A6: While amber-colored containers provide additional photoprotection, research highlights the critical role of antioxidants in preserving this compound stability in pharmaceutical preparations [].

Q7: Does this compound exhibit any catalytic properties?

A7: There is no evidence within the provided research suggesting that this compound possesses inherent catalytic properties. Its pharmacological actions primarily stem from its interactions with biological targets like receptors and enzymes, rather than from direct catalytic activity.

Q8: Have computational methods been applied to study this compound?

A8: While the provided research doesn't delve into specific computational studies on this compound itself, it highlights the application of the Hammett equation in understanding the relationship between the structure and stability of various perazine derivatives, including this compound []. This suggests the potential for employing computational approaches like quantitative structure-activity relationship (QSAR) modeling to further explore the properties of this compound and its analogs.

Q9: What is the evidence for this compound's efficacy in preclinical models?

A9: Preclinical studies using animal models demonstrate the antipsychotic effects of this compound. It effectively protects mice from the behavioral effects of dexamphetamine, a drug known to induce psychosis-like symptoms []. Additionally, it shows potent antiemetic effects in dogs against apomorphine-induced emesis [].

Q10: What about its efficacy in clinical trials for schizophrenia?

A10: Several clinical trials have investigated this compound's efficacy in treating schizophrenia. While some studies report improvements in patients with chronic schizophrenia, others indicate limited benefits [, , ]. The variability in findings might be attributed to factors such as differences in patient populations, study designs, and dosage regimens. Notably, this compound's tendency to induce extrapyramidal side effects, a common limitation of many typical antipsychotics, has posed challenges in its clinical use [, ].

Q11: What are the known side effects of this compound?

A11: this compound is associated with a high incidence of extrapyramidal side effects, including Parkinsonian symptoms like rigidity, akinesia, and tardive dyskinesia [, , ]. These side effects, while manageable with anti-Parkinsonian medications, can be distressing for patients and limit the drug's long-term use.

- Drug Delivery and Targeting: The development of pipotiazine palmitate, a long-acting injectable formulation of this compound, highlights the ongoing efforts to improve drug delivery and achieve sustained therapeutic effects [].

- Analytical Methods and Techniques: Various analytical methods, including spectrofluorimetry, gas chromatography, and high-performance liquid chromatography (HPLC), have been developed and validated for the accurate quantification of this compound in pharmaceutical formulations and biological samples [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.